5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate
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Overview
Description
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate is a synthetic organic compound known for its potent biological activities. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by its unique structural features, including a phenylpentyl group and a carbamate linkage. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxetane intermediate with an isocyanate or a carbamoyl chloride in the presence of a base.
Attachment of the Phenylpentyl Group: The phenylpentyl group is attached via a nucleophilic substitution reaction, where a phenylpentyl halide reacts with the oxetane-carbamate intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpentyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxetane ring or the carbamate group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpentyl ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in modulating enzyme activity and interacting with specific biological targets. It is studied for its potential to inhibit certain enzymes, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide: Another oxetane derivative with similar structural features.
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate: A closely related compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of a phenylpentyl group and an oxetane-carbamate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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